molecular formula C50H37ClF3N5O11S B12371852 ROR|A allosteric probe-1

ROR|A allosteric probe-1

Cat. No.: B12371852
M. Wt: 1008.4 g/mol
InChI Key: LJNIJZCOEWOQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ROR|A allosteric probe-1 is a compound designed to investigate the function and inhibition of the retinoic acid receptor-related orphan receptor gamma (RORγ). This compound is particularly significant in the field of medicinal chemistry due to its role in modulating the activity of RORγ, which is involved in various biological processes, including immune response and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROR|A allosteric probe-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its allosteric properties. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ROR|A allosteric probe-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different binding properties .

Scientific Research Applications

ROR|A allosteric probe-1 has a wide range of applications in scientific research:

    Chemistry: Used to study the binding interactions and allosteric modulation of RORγ.

    Biology: Helps in understanding the role of RORγ in immune response and metabolism.

    Medicine: Potential therapeutic applications in treating diseases related to immune dysfunction and metabolic disorders.

    Industry: Used in the development of new drugs targeting RORγ .

Mechanism of Action

The mechanism of action of ROR|A allosteric probe-1 involves its binding to an allosteric site on RORγ. This binding induces conformational changes in the receptor, modulating its activity. The molecular targets include specific residues on RORγ that are critical for its function. The pathways involved include the regulation of gene expression related to immune response and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ROR|A allosteric probe-1 is unique due to its specific binding properties and the ability to modulate RORγ activity with high selectivity. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C50H37ClF3N5O11S

Molecular Weight

1008.4 g/mol

IUPAC Name

4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]-6-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethylcarbamoyl]indazol-3-yl]benzoic acid

InChI

InChI=1S/C50H37ClF3N5O11S/c51-38-3-1-2-37(50(52,53)54)42(38)45(63)59-39-22-28(8-12-32(39)43(58-59)26-4-6-27(7-5-26)46(64)65)44(62)55-16-18-67-20-21-68-19-17-56-48(71)57-29-9-13-34-33(23-29)47(66)70-49(34)35-14-10-30(60)24-40(35)69-41-25-31(61)11-15-36(41)49/h1-15,22-25,60-61H,16-21H2,(H,55,62)(H,64,65)(H2,56,57,71)

InChI Key

LJNIJZCOEWOQCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C=CC(=C3)C(=O)NCCOCCOCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=N2)C9=CC=C(C=C9)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.